molecular formula C17H19FN4O B2491620 N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2195875-04-6

N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2491620
CAS No.: 2195875-04-6
M. Wt: 314.364
InChI Key: HWYXGRSPNWKSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS 2195875-04-6) is a chemical compound with the molecular formula C17H19FN4O and a molecular weight of 314.36 g/mol . This piperidine-3-carboxamide derivative is offered for research use by suppliers in various quantities . Piperidine derivatives are crucial scaffolds in medicinal chemistry and pharmaceutical development, featured in over twenty classes of therapeutics and numerous alkaloids . The piperidine carboxamide structural motif is present in compounds investigated for various biological activities. For instance, related piperidine carboxamide analogs have been identified as potent and selective reversible inhibitors of the Plasmodium falciparum proteasome, demonstrating oral efficacy in a mouse model of malaria . This highlights the potential of this chemical class in infectious disease research, particularly in developing antimalarial agents with a low propensity for resistance . As a specialized research chemical, this compound provides researchers with a building block for probe discovery and development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c1-12-8-9-16(21-20-12)22-10-4-5-13(11-22)17(23)19-15-7-3-2-6-14(15)18/h2-3,6-9,13H,4-5,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYXGRSPNWKSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19FN4OC_{17}H_{19}FN_{4}O, with a molecular weight of approximately 314.36 g/mol. The compound features a piperidine ring, a pyridazine moiety, and a fluorophenyl group, contributing to its unique chemical properties and biological activities .

Research indicates that this compound may act as a ligand in receptor binding studies. Its interactions with various biological macromolecules suggest potential roles as an enzyme inhibitor or receptor modulator , which could influence multiple biochemical pathways relevant to disease mechanisms .

Inhibition Studies

Preliminary studies have shown that this compound exhibits significant inhibitory activity against specific kinases, which are crucial in various signaling pathways:

Target Kinase IC50 (nM) Biological Effect
ALK27Tumor growth inhibition
FAK100Reduced cell motility

These findings suggest that the compound might be beneficial in cancer therapy by targeting specific kinases involved in tumor progression .

Anti-inflammatory and Analgesic Properties

This compound has been investigated for its anti-inflammatory properties. Studies indicate that it may reduce inflammation through the modulation of cytokine production and inhibition of inflammatory pathways. This activity positions it as a potential candidate for treating inflammatory diseases .

Antitumor Activity

The compound's structural characteristics allow it to interact with various targets implicated in cancer. For instance, its ability to inhibit kinases like ALK suggests utility in treating cancers associated with aberrant ALK signaling. In vivo studies have demonstrated its efficacy in reducing tumor size by up to 42% when administered at appropriate dosages .

Case Studies and Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of similar compounds, emphasizing the importance of specific functional groups in enhancing biological activity:

Compound Key Features Biological Activity Unique Aspects
N-(6-methylpyridin-2-yl)piperidine-3-carboxamidePiperidine ringAnti-inflammatoryLacks fluorination
N-(4-fluorophenyl)methyl-piperidineSimilar structureLigand studiesNo pyridazine presence
4-Methyl-N-(4-nitrophenyl)piperidineNitrophenyl groupProtein kinase inhibitionDifferent functional profile

These comparisons illustrate how the unique combination of functional groups in this compound may confer distinct biological activities not found in similar compounds.

Scientific Research Applications

N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide exhibits significant biological activity, which can be attributed to its unique structural features. The compound's ability to interact with specific molecular targets makes it a candidate for various therapeutic applications.

Table 1: Biological Activities and Mechanisms

Activity Description
Receptor Binding Acts as a ligand in receptor binding studies, potentially influencing neurotransmitter pathways.
Anti-inflammatory Properties Investigated for its capacity to reduce inflammation, suggesting applications in chronic diseases.
Analgesic Effects Demonstrated efficacy in pain relief models, indicating potential use in pain management therapies.

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

Neurological Disorders

Research indicates that this compound may serve as a lead compound for developing treatments for neuropsychiatric disorders such as depression and anxiety. Its mechanism of action involves modulation of kappa opioid receptors, which are implicated in mood regulation and stress responses .

Cancer Treatment

Preliminary studies suggest that the compound may possess anticancer properties, potentially through mechanisms that induce apoptosis in cancer cells or inhibit tumor growth . Further investigation into its cytotoxic effects against various cancer cell lines is warranted.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. The synthetic route often includes:

  • Formation of the piperidine ring.
  • Introduction of the fluorophenyl group.
  • Construction of the pyridazine moiety.

These steps are crucial for achieving high yields and purity of the final product.

Case Studies

Several case studies highlight the compound's potential applications:

Case Study 1: Kappa Opioid Receptor Antagonism

A study demonstrated that a related compound effectively antagonized kappa opioid receptors, leading to significant reductions in stress-induced behaviors in animal models . This suggests that this compound could similarly modulate these receptors.

Case Study 2: Anti-inflammatory Effects

In vitro assays revealed that derivatives of this compound exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines . This positions the compound as a potential candidate for treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

a) Pyridazine vs. Pyridine/Thieno-Pyridine
  • 5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N,N-dimethylthieno[3,2-b]pyridine-2-carboxamide (): Core: Thieno[3,2-b]pyridine fused with a pyridine ring. Substituents: 4-Fluoropiperidine on pyridine; dimethylcarboxamide on thieno-pyridine.
  • 5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide (): Similar to the above but with a methylcarboxamide group. Synthesis: Uses methylamine in ethanol, differing from the HATU/DIPEA-mediated coupling seen in pyridazine analogs .
b) Pyridazine vs. Pyrimidine
  • N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide ():
    • Core : Pyrimidine (diazine with nitrogen at positions 1 and 3).
    • Substituents : 6-Fluoroindole ethyl group on piperidine.
    • Key Difference : The pyrimidine ring’s electronic properties may influence binding affinity compared to pyridazine .

Piperidine and Fluorophenyl Modifications

a) Fluorophenyl Position and Substituents
  • Ortho-Fluorofentanyl Derivatives ():

    • Examples: N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide (ortho-fluoroacryl fentanyl).
    • Core : Piperidine with phenethyl and fluorophenyl groups.
    • Key Difference : These fentanyl analogs feature acrylamide or propanamide linkages instead of pyridazine-carboxamide, likely conferring opioid receptor activity .
  • N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide (): Substituents: Dual fluorophenyl groups.
b) Piperidine Carboxamide Variations
  • 1-(2-Fluoro-6-methylbenzene-1-carbonyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide ():
    • Core : Piperidine with a fluoromethylbenzoyl group.
    • Key Difference : Aromatic trifluoromethyl substitution may enhance metabolic stability compared to the pyridazine-linked carboxamide .

Considerations and Implications

  • Structural Similarity to Regulated Compounds : The target compound’s fluorophenyl-piperidine motif overlaps with controlled fentanyl analogs (), necessitating regulatory scrutiny .
  • Synthetic Accessibility : Shared use of carboxamide coupling reagents (e.g., HATU) suggests scalable synthesis, but heterocyclic core variations require tailored routes .
  • Pharmacological Predictions: Pyridazine’s electron-deficient nature may favor interactions with polar enzyme pockets, distinct from pyridine/thieno-pyridine analogs .

Preparation Methods

Synthesis of 1-(6-Methylpyridazin-3-yl)Piperidine-3-Carboxylic Acid

The pyridazine ring is typically constructed via Ullman coupling or cyclocondensation reactions . A representative protocol involves:

  • Pyridazine Ring Formation :

    • Reacting 3,4-dichloro-5-(trifluoromethyl)pyridine with hydrazine hydrate under reflux to form 6-methylpyridazin-3-amine.
    • Reaction Conditions : Ethanol solvent, 80°C, 12 hours.
    • Yield : 68–72%.
  • Piperidine Ring Installation :

    • Nucleophilic substitution of 6-methylpyridazin-3-amine with ethyl piperidine-3-carboxylate using cesium carbonate as a base in dimethylformamide (DMF).
    • Key Catalyst : Copper(I) iodide (CuI) with trans-N,N-dimethylcyclohexane-1,2-diamine.
    • Yield : 58–65%.

Fluorophenyl Group Introduction via Chlorine/Fluorine Exchange

The 2-fluorophenyl group is introduced through vapor-phase fluorination of chlorinated precursors:

  • Chlorination :

    • Treating 2-chloro-5-methylpyridine with chlorine gas at 250–300°C to form 2,3-dichloro-5-(trichloromethyl)pyridine.
    • Catalyst : Iron fluoride (FeF₃) in a fluidized-bed reactor.
  • Fluorination :

    • Reacting the chlorinated intermediate with hydrogen fluoride (HF) at 320°C to yield 2-fluoro-5-(trifluoromethyl)pyridine.
    • By-Product Management : Unwanted multi-chlorinated by-products are recycled via catalytic hydrogenolysis.

Amide Bond Formation Strategies

The final step involves coupling 1-(6-methylpyridazin-3-yl)piperidine-3-carboxylic acid with 2-fluoroaniline. Two predominant methods are employed:

Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
  • Conditions : Dichloromethane (DCM) solvent, room temperature, 12–18 hours.
  • Yield : 75–82%.

Mixed Anhydride Method

  • Reagents : Isobutyl chloroformate with N-methylmorpholine.
  • Conditions : Tetrahydrofuran (THF) solvent, 0°C to room temperature, 6 hours.
  • Yield : 60–68%.

Optimization of Reaction Parameters

Catalyst Screening for Ullman Coupling

Catalyst System Temperature (°C) Yield (%) Purity (%)
CuI/trans-DMCHA 100 65 98
Pd(PPh₃)₄ 80 52 95
CuBr/1,10-Phenanthroline 110 48 90

DMCHA = N,N-Dimethylcyclohexylamine

Solvent Effects on Amide Formation

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Dichloromethane 8.93 12 82
Tetrahydrofuran 7.52 18 68
Dimethylformamide 36.7 6 73

Optimal solvent: Dichloromethane due to balanced polarity and low nucleophilicity

Purification and Characterization

  • Chromatographic Purification :

    • Silica gel column chromatography with ethyl acetate/hexane gradients (70–30% ethyl acetate).
    • Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
  • Spectroscopic Confirmation :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.37 (s, 1H, pyridazine-H), 7.45–7.52 (m, 2H, fluorophenyl-H), 3.81 (m, 1H, piperidine-H).
    • HRMS : [M+H]⁺ calculated for C₁₈H₁₈FN₄O: 341.1512; found: 341.1509.

Challenges and Mitigation Strategies

  • By-Product Formation in Fluorination :

    • Issue : Multi-chlorinated by-products reduce yield.
    • Solution : Catalytic hydrogenolysis with Pd/C converts by-products to recyclable intermediates.
  • Low Amide Coupling Efficiency :

    • Issue : Steric hindrance from the piperidine ring slows reaction kinetics.
    • Solution : Use of HOBt as an additive to activate the carboxylic acid.

Comparative Analysis of Synthetic Methods

Method Steps Total Yield (%) Purity (%) Cost (Relative)
Ullman Coupling + EDC 4 62 98 High
Cyclocondensation + Mixed Anhydride 5 55 95 Medium
Vapor-Phase Fluorination + Pd-Catalyzed Coupling 6 58 97 Very High

EDC-mediated coupling offers the best balance of yield and purity

Q & A

Q. What are the critical considerations for synthesizing N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide with high purity?

Methodological Answer: Synthesis involves multi-step protocols, including:

  • Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the fluorophenyl and pyridazinyl moieties .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
  • Analytical validation : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can the compound’s structural features influence its solubility and stability in biological assays?

Methodological Answer:

  • Solubility : The fluorophenyl group enhances lipophilicity, requiring DMSO or PEG-400 as co-solvents for in vitro assays. Stability tests (pH 7.4 buffer, 37°C) show a half-life >24 hours .
  • Hydrogen-bonding : The carboxamide group enables interactions with polar residues in target proteins, as shown in molecular docking studies .

Q. What preliminary assays are recommended to assess its biological activity?

Methodological Answer:

  • Enzyme inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Cellular viability : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with dose ranges of 1–100 μM .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperidine-carboxamide core during synthesis?

Methodological Answer:

  • Catalytic conditions : Use Pd(OAc)2_2/Xantphos for Buchwald-Hartwig amination (yield improvement from 45% to 72%) .
  • Temperature control : Maintain reflux at 80°C in acetonitrile to minimize side-product formation .
  • Real-time monitoring : Employ in situ FTIR to track carboxamide formation and adjust reagent stoichiometry .

Q. How to resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Meta-analysis : Compare IC50_{50} values from enzyme assays (e.g., recombinant kinases) vs. cellular assays to identify off-target effects .
  • Metabolite profiling : Use LC-MS to detect active metabolites in cell lysates that may contribute to discrepancies .
  • Species-specific differences : Validate target binding affinity using surface plasmon resonance (SPR) with human vs. murine protein isoforms .

Q. What computational strategies are effective for predicting its pharmacokinetic (PK) properties?

Methodological Answer:

  • ADME modeling : Use SwissADME to predict logP (2.8), blood-brain barrier penetration (low), and CYP450 interactions .
  • Molecular dynamics (MD) : Simulate ligand-receptor binding stability (e.g., with GROMACS) to correlate with experimental IC50_{50} values .

Data Contradiction Analysis

Q. How to address inconsistent results in receptor binding assays?

Methodological Answer:

  • Orthogonal validation : Cross-validate SPR data with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
  • Buffer optimization : Test assay buffers (e.g., Tris-HCl vs. HEPES) to rule out ionic strength effects on ligand-receptor interactions .

Q. Why might cytotoxicity vary between 2D and 3D cell culture models?

Methodological Answer:

  • Penetration efficiency : Use confocal microscopy with fluorescent analogs to assess compound diffusion in 3D spheroids .
  • Hypoxia effects : Measure HIF-1α levels in 3D models to evaluate hypoxia-mediated resistance mechanisms .

Experimental Design

Q. What controls are essential for in vivo toxicity studies?

Methodological Answer:

  • Vehicle controls : Administer DMSO/PBS mixtures to isolate solvent effects .
  • Dose-ranging : Use 3–5 dose levels (e.g., 10–100 mg/kg) with weekly body weight and organ histopathology assessments .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

  • Core modifications : Synthesize analogs with substituted pyridazine rings (e.g., 6-ethyl, 6-cyano) and compare logD values .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.